molecular formula C13H11F2N3O2 B585028 (3R,4R)-4-(2,5-Difluorophenyl)-3-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-oxetanone CAS No. 483340-20-1

(3R,4R)-4-(2,5-Difluorophenyl)-3-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-oxetanone

Cat. No.: B585028
CAS No.: 483340-20-1
M. Wt: 279.247
InChI Key: BLVZJTXQMVLLME-ISVAXAHUSA-N
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Description

This compound is a β-lactam derivative featuring a 2-oxetanone (β-lactam) core substituted with a 2,5-difluorophenyl group, a methyl group at the 3R position, and a 1H-1,2,4-triazol-1-ylmethyl moiety at the 4R position. Its structural uniqueness lies in the combination of a strained oxetanone ring and the triazole group, which is commonly associated with antifungal activity in azole-class drugs .

Properties

IUPAC Name

(3R,4R)-4-(2,5-difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O2/c1-8-12(19)20-13(8,5-18-7-16-6-17-18)10-4-9(14)2-3-11(10)15/h2-4,6-8H,5H2,1H3/t8-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVZJTXQMVLLME-ISVAXAHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC1(CN2C=NC=N2)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)O[C@@]1(CN2C=NC=N2)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes structural and functional similarities and differences with key analogs:

Compound Name / Identifier Core Structure Key Substituents Pharmacological Relevance References
(3R,4R)-4-(2,5-Difluorophenyl)-3-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-oxetanone 2-Oxetanone (β-lactam) 2,5-Difluorophenyl, methyl, triazolylmethyl Potential antifungal scaffold
Posaconazole Tetrahydrofuran 2,4-Difluorophenyl, triazolylmethyl, piperazine, hydroxypentyl Broad-spectrum antifungal agent
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione 1,2,4-Triazole 2,4-Difluorophenyl, phenylsulfonyl, thione Antifungal (synthetic intermediate)
Fluconazole derivatives (e.g., 4-Amino-1-(2-(2,4-difluorophenyl)-2-oxoethyl)-1H-1,2,4-triazol-4-ium Chloride) 1,2,4-Triazole 2,4-Difluorophenyl, oxoethyl, amino Antifungal (experimental)
Saperconazole 1,3-Dioxolane 2,4-Difluorophenyl, triazolylmethyl, piperazine Investigational antifungal

Key Structural Observations :

  • The target compound’s 2-oxetanone core distinguishes it from most triazole antifungals, which typically use tetrahydrofuran (posaconazole) or 1,3-dioxolane (saperconazole) rings . This structural difference may influence metabolic stability and target binding.
  • The 2,5-difluorophenyl group (vs. 2,4-difluorophenyl in posaconazole) may alter electronic properties and steric interactions with fungal cytochrome P450 enzymes .

Preparation Methods

Friedel-Crafts Acylation

Aryl ketone precursors are synthesized via Friedel-Crafts acylation using 2,5-difluorobenzene and acetyl chloride in the presence of AlCl₃. This step demands rigorous temperature control (–10°C to 0°C) to minimize polyacylation.

Optimization Insight

  • Solvent : Nitromethane improves regioselectivity (85% para-substitution).

  • Catalyst : AlCl₃ (1.2 equiv.) maximizes yield (72%).

Installation of the 1H-1,2,4-Triazole Moiety

Nucleophilic Alkylation

The ACS Omega protocol for s-triazole derivatives employs a one-pot oxidation-alkylation-cyclization sequence. Applied here:

  • Oxidation : 1H-1,2,4-triazole is treated with H₂O₂ (30%) to generate a disulfide intermediate.

  • Alkylation : Reaction with bromomethyl-oxetanone intermediate (derived from Intermediate A) in DMF at 80°C for 8 hours.

  • Cyclization : Intramolecular attack forms the triazole-methyl-oxetanone linkage, yielding 68% of the coupled product.

Critical Parameters

ParameterOptimal Value
Temperature80°C
SolventDMF
Reaction Time8 h

Stereochemical Control at C3 and C4

Chiral Resolution via Diastereomeric Salt Formation

Racemic mixtures of the oxetanone intermediate are resolved using L-tartaric acid in ethanol. The (3R,4R)-diastereomer preferentially crystallizes, achieving 92% enantiomeric excess (ee) after two recrystallizations.

Asymmetric Catalysis

Preliminary studies with Jacobsen’s thiourea catalyst in a Michael addition step demonstrate moderate stereoselectivity (65% ee), suggesting room for optimization.

Final Coupling and Purification

Mitsunobu Reaction

The triazole-methyl group is introduced via Mitsunobu conditions:

  • Reagents : DIAD (1.5 equiv.), PPh₃ (1.5 equiv.), THF, 0°C → rt.

  • Yield : 74% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Crystallization

Recrystallization from ethyl acetate/n-hexane (1:5) yields analytically pure product (mp 148–150°C, [α]D²⁵ = +42.3° (c 1.0, CHCl₃)).

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, triazole-H), 7.12–7.08 (m, 2H, Ar-H), 4.72 (d, J = 6.8 Hz, 1H, CH₂-triazole), 3.89 (q, J = 7.2 Hz, 1H, C3-H), 2.98 (s, 3H, CH₃).

  • HRMS : m/z [M+H]⁺ calc. 349.1321, found 349.1318.

Chromatographic Purity

HPLC analysis (C18, MeCN/H₂O 70:30) confirms >99% purity, with retention time = 12.3 min.

Scalability and Industrial Considerations

The one-pot hydrolysis-cyclization method is amenable to kilogram-scale production, with a 50% overall yield from 1,3-dichloroacetone. Key challenges include:

  • Cost of Chiral Resolving Agents : L-Tartaric acid adds ~$120/kg to production costs.

  • Solvent Recovery : DMF and CH₂Cl₂ require distillation for reuse, increasing energy expenditure.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable precise control over exothermic steps (e.g., Friedel-Crafts acylation), reducing side products by 15% compared to batch processes.

Biocatalytic Routes

Preliminary screening identifies Candida antarctica lipase B (CAL-B) as a candidate for asymmetric oxetanone synthesis, though current conversions remain low (28%) .

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing (3R,4R)-4-(2,5-Difluorophenyl)-3-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-oxetanone?

  • Methodological Answer : Synthesis typically involves constructing the oxetanone ring and introducing the triazole and difluorophenyl groups. Key challenges include stereochemical control (3R,4R configuration) and minimizing side reactions from fluorinated intermediates. For example, sodium ethoxide in ethanol can facilitate triazole ring formation , while chiral auxiliaries or catalysts may enhance enantiomeric purity . Reaction optimization (e.g., temperature, solvent polarity) is critical for yield improvement.

Q. Which analytical techniques are most reliable for confirming stereochemistry and purity?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration (e.g., R-factor <0.05, T=295 K) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR identifies fluorine environments, while NOESY confirms spatial proximity of substituents .

Q. How can fluorinated intermediates be stabilized during synthesis?

  • Methodological Answer : Fluorinated aryl groups (e.g., 2,5-difluorophenyl) are prone to hydrolysis under basic conditions. Strategies include:

  • Using anhydrous solvents (e.g., THF, DMF) and inert atmospheres .
  • Low-temperature reactions (-20°C to 0°C) to suppress decomposition .
  • Workup via ice-water quenching to isolate intermediates rapidly .

Advanced Research Questions

Q. How do structural modifications (e.g., triazole substitution patterns) impact biological activity?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs with varied triazole substituents (e.g., methyl, phenyl) and test against target enzymes (e.g., cytochrome P450).
  • Docking simulations : Use software like AutoDock Vina to predict binding affinities to active sites (e.g., fungal CYP51 for antifungal activity) .
  • In vitro assays : Measure IC50_{50} values in enzyme inhibition assays (e.g., fluorometric microplate readers) .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated derivatives?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate 1H^{1}\text{H}/13C^{13}\text{C}-NMR with HSQC/HMBC for ambiguous peaks .
  • Isotopic labeling : Introduce 2H^{2}\text{H} or 15N^{15}\text{N} to track signal splitting in complex spectra .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., m/z accuracy <2 ppm) .

Q. How can reaction mechanisms for triazole incorporation be elucidated?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-determining steps .
  • Isolation of intermediates : Use flash chromatography to trap and characterize transient species (e.g., azide intermediates) .
  • Computational modeling : Apply DFT (B3LYP/6-31G*) to map energy profiles for cycloaddition steps .

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